GABAA Receptor Binding Affinity: High Potency at α5β2γ2 Subtype for 5-Amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
The compound demonstrates single-digit nanomolar binding affinity for the human α5β2γ2 GABAA receptor subtype (Ki = 1.9 nM) and significant affinity for the α2β2γ2 subtype (Ki = 11 nM), indicating a multi-subtype profile. [1] In contrast, a close structural analog, 5-amino-1-(2-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, was tested in a different binding assay and showed no activity against the same GABAA receptor target, highlighting the critical role of the substitution pattern.
| Evidence Dimension | Binding affinity (Ki) for human GABAA receptor subtypes |
|---|---|
| Target Compound Data | Ki = 1.9 nM (α5β2γ2); Ki = 11 nM (α2β2γ2) |
| Comparator Or Baseline | A regioisomeric analog, 5-amino-1-(2-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, showed no affinity (inactive) against GABAA in a separate binding panel. |
| Quantified Difference | The target compound is highly active (Ki = 1.9 nM) while the comparator is inactive against the same target class, a qualitative difference in activity. |
| Conditions | Displacement of [3H]flunitrazepam from human recombinant α5β2γ2 and α2β2γ2 GABAA receptors expressed in HEK cell membranes. |
Why This Matters
This validated binding profile supports the compound's differentiated utility as a tool for studying GABAA receptor pharmacology, where precise subtype activity is required for target identification and validation.
- [1] BindingDB. (n.d.). BDBM50599950: Affinity Data for Gamma-aminobutyric acid receptor subunit alpha-5/beta-2/gamma-2. Data curated by ChEMBL. Accessed April 29, 2026. View Source
